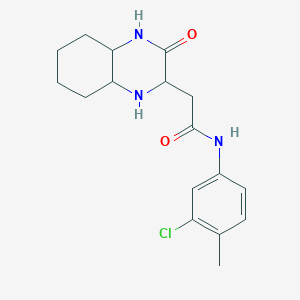

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a chloro-methylphenyl substituent and a fused bicyclic decahydroquinoxalin-3-one moiety. The chloro and methyl groups on the phenyl ring may enhance lipophilicity and influence electronic properties, while the decahydroquinoxalinone core could contribute to enzyme-binding interactions, akin to other quinoxaline-based inhibitors (e.g., MAO-A/B or cholinesterase inhibitors) .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-10-6-7-11(8-12(10)18)19-16(22)9-15-17(23)21-14-5-3-2-4-13(14)20-15/h6-8,13-15,20H,2-5,9H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWRRIWHSZAOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Decahydroquinoxalinone Core: This can be achieved through the reduction of quinoxaline derivatives using hydrogenation or other reducing agents.

Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions, where an appropriate acylating agent (such as acetyl chloride) reacts with the amine group on the decahydroquinoxalinone core.

Chloro-Substituted Phenyl Ring Attachment: The chloro-substituted phenyl ring can be attached through nucleophilic substitution reactions, where a chloro-substituted aniline derivative reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Quinoxaline/Acetamide Hybrids

Compounds combining quinoxaline or related heterocycles with acetamide linkers are notable for their enzyme inhibitory activities. For example:

- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide (): Exhibits potent MAO-A inhibition (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B. Structural features: Pyrazoloquinoxaline core with a 4-chlorophenyl group and acetamide side chain.

Substituted Quinoxalinyl Acetamides

describes N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives synthesized via reactions with thiouracil or benzimidazole-thiols. Key data for 4a:

- Yield: 90.2%, mp: 230–232°C.

- Substituents: Chlorophenyl, cyanopyrimidinyl, and thioether groups.

- Comparison: The target compound lacks sulfur-based substituents but shares a quinoxaline backbone. The chloro-methylphenyl group may improve solubility relative to bulkier diphenylquinoxaline derivatives .

Benzothiazole Acetamides ()

Benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , feature electron-withdrawing trifluoromethyl groups.

- Key differences : Trifluoromethyl groups enhance metabolic stability but may reduce bioavailability compared to the target compound’s chloro-methylphenyl group.

- Activity: Benzothiazole acetamides are often explored for kinase or protease inhibition, suggesting divergent targets from quinoxaline-based systems .

Cyanoacetanilide Derivatives ()

Compounds like 2-cyano-N-(4-sulfamoylphenyl)acetamide (e.g., 13a–b) are synthesized via diazonium coupling, yielding high-purity products (94–95% yield).

- Structural contrast: These compounds prioritize sulfonamide and cyano groups, which enhance hydrogen-bonding capacity versus the target’s chloro-methylphenyl and quinoxalinone groups.

- Applications : Often used as intermediates for dyes or pharmaceuticals, differing from the enzyme-targeting role suggested for the target compound .

Coupling Reactions ()

Diazonium salt coupling in pyridine at 0–5°C produces cyanoacetanilides efficiently. This method could theoretically apply to the target compound’s synthesis if diazonium intermediates are utilized.

Thiazolidinone Formation ()

Refluxing with mercaptoacetic acid and ZnCl₂ yields 4-oxothiazolidin-3-yl acetamides. The target compound’s decahydroquinoxalinone moiety might require alternative cyclization strategies.

Thiouracil/Benzimidazole Conjugation ()

Reactions with thiouracil derivatives under reflux conditions highlight the versatility of acetamide linkers in accommodating diverse heterocycles.

SAR Insights :

- Chloro groups : Enhance binding to hydrophobic enzyme pockets (e.g., MAO-A active site).

- Quinoxaline/quinazoline cores: Contribute to π-π stacking with aromatic residues in enzyme targets.

- Acetamide linkers : Provide flexibility for optimal pharmacophore alignment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.